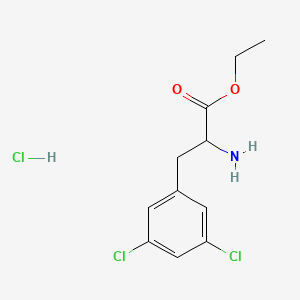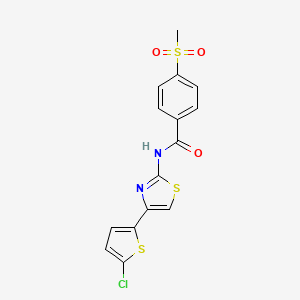
1-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains a thiazepan ring (a seven-membered ring with one sulfur and one nitrogen atom), a fluorophenyl group (a phenyl ring with a fluorine atom), and a propanone group (a three-carbon chain with a carbonyl group). The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the thiazepan ring. The presence of the dioxido group suggests that the compound could have some degree of polarity, which would affect its physical and chemical properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could increase its lipophilicity (ability to dissolve in fats, oils, and lipids), while the dioxido group could increase its hydrophilicity (ability to dissolve in water) .Aplicaciones Científicas De Investigación
Neuropharmacological and Toxicological Research
Studies on similar compounds, such as midazolam and flubromazolam, have explored their effects on neurological function, potential for abuse, and pharmacokinetics. These investigations suggest that research on "1-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)propan-1-one" could focus on its interactions with the central nervous system, including its potential therapeutic or adverse effects on cognitive and motor functions.
- For instance, research on midazolam, a benzodiazepine with neuropharmacological properties, has examined its effects on sleep in normal subjects, suggesting a potential area of application for related compounds in sleep regulation and the treatment of insomnia (Krieger et al., 1983).
Pharmacokinetic Studies
Pharmacokinetic studies of related compounds, such as the disposition and metabolism of SB-649868, an orexin receptor antagonist, provide insights into how these substances are processed in the body. Such studies could inform research on "this compound," particularly regarding its absorption, distribution, metabolism, and excretion, which are crucial for understanding its therapeutic potential and safety profile (Renzulli et al., 2011).
Safety and Toxicology
The safety and toxicology of benzodiazepines, such as the detection and identification of designer benzodiazepines like flubromazolam, highlight the importance of understanding the toxicological profiles of psychoactive substances. Research into "this compound" could similarly focus on identifying potential toxic effects, safe dosage ranges, and risk of dependency or abuse (Moosmann et al., 2013).
Mecanismo De Acción
Propiedades
IUPAC Name |
1-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO3S/c1-2-14(17)16-8-7-13(20(18,19)10-9-16)11-5-3-4-6-12(11)15/h3-6,13H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZMZNWPMUEAND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC(S(=O)(=O)CC1)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2990811.png)



![4-methoxy-N-[2-(2-methoxyphenyl)ethyl]-6-oxo-1-phenylpyridazine-3-carboxamide](/img/structure/B2990818.png)

![Ethyl 2-(3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2990823.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(thiophen-3-yl)benzamide](/img/structure/B2990824.png)
![Benzo[1,2-d:3,4-d']bis(thiazole)-2-amine](/img/structure/B2990825.png)
![N-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-N'-(2-methoxy-5-methylphenyl)oxamide](/img/structure/B2990826.png)
![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-chloro-6-fluorobenzamide](/img/structure/B2990827.png)
![2-Methyl-5-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]quinoline](/img/structure/B2990831.png)


